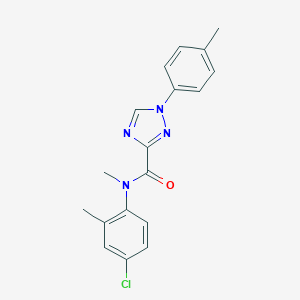![molecular formula C18H14N2O2 B278998 4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile, commonly known as MOA-728, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOA-728 is a small molecule that belongs to the class of benzoylpropenones and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of MOA-728 is not fully understood. However, it has been suggested that MOA-728 may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. MOA-728 has also been found to modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
MOA-728 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MOA-728 has also been found to reduce inflammation and oxidative stress in animal models. In addition, MOA-728 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MOA-728 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. MOA-728 is also stable and can be easily synthesized in large quantities. However, MOA-728 has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, MOA-728 has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of MOA-728. One area of research is the investigation of the potential use of MOA-728 in the treatment of autoimmune diseases. Another area of research is the investigation of the mechanism of action of MOA-728 and the identification of its molecular targets. In addition, the safety and efficacy of MOA-728 in humans need to be further studied to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of MOA-728 involves the condensation of 4-cyanobenzaldehyde with 3-acetyl-6-methyl-7-oxo-1,3,5-cycloheptatriene in the presence of a base. The resulting intermediate is then treated with methylamine to produce MOA-728. The synthesis method has been optimized to provide high yields and purity of MOA-728.
Wissenschaftliche Forschungsanwendungen
MOA-728 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. MOA-728 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MOA-728 has been found to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
4-[(E)-3-[6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-20-16-5-3-2-4-15(18(16)22)17(21)11-10-13-6-8-14(12-19)9-7-13/h2-11H,1H3,(H,20,22)/b11-10+ |
InChI-Schlüssel |
JLDXIGSOPVWQNO-ZHACJKMWSA-N |
Isomerische SMILES |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N |
Kanonische SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278917.png)
![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)

![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)
![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)




![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

